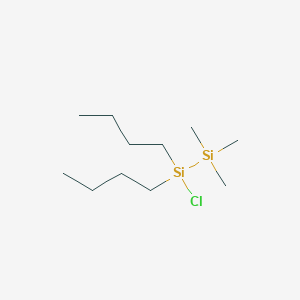
1,1-Dibutyl-1-chloro-2,2,2-trimethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibutyl-1-chloro-2,2,2-trimethyldisilane is an organosilicon compound with the molecular formula C11H25ClSi2. This compound is part of the broader class of disilanes, which are characterized by the presence of a Si-Si bond. Organosilicon compounds like this compound are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
The synthesis of 1,1-Dibutyl-1-chloro-2,2,2-trimethyldisilane typically involves the reaction of chlorosilanes with organolithium or Grignard reagents. One common method is the reaction of 1,1,2,2-tetramethyldisilane with butyl lithium, followed by chlorination. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1-Dibutyl-1-chloro-2,2,2-trimethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, which are useful in the production of silicone polymers.
Reduction Reactions: Reduction can lead to the formation of hydrosilanes, which are valuable intermediates in organic synthesis.
Common reagents used in these reactions include lithium aluminum hydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-Dibutyl-1-chloro-2,2,2-trimethyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Organosilicon compounds are being explored for their potential use in drug delivery systems due to their biocompatibility and ability to modify surface properties.
Medicine: Research is ongoing into the use of silicon-based compounds in medical implants and devices, where their stability and biocompatibility are advantageous.
Industry: The compound is used in the production of silicone polymers, which have applications in sealants, adhesives, and coatings.
Mechanism of Action
The mechanism by which 1,1-Dibutyl-1-chloro-2,2,2-trimethyldisilane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new Si-X bond. In oxidation reactions, the Si-H bond is converted to a Si-OH bond, leading to the formation of silanols or siloxanes. The molecular targets and pathways involved are primarily related to the reactivity of the silicon atoms and the nature of the substituents.
Comparison with Similar Compounds
1,1-Dibutyl-1-chloro-2,2,2-trimethyldisilane can be compared to other similar compounds, such as:
1,1,2-Trichloro-1,2,2-trimethyldisilane: This compound has three chlorine atoms and is more reactive in substitution reactions.
1-Chloro-2,2-diethyl-1,1,2-trimethyldisilane: This compound has ethyl groups instead of butyl groups, which affects its reactivity and physical properties.
1,1,2,2-Tetramethyldisilane: This compound lacks chlorine atoms and is less reactive in substitution reactions but can still undergo oxidation and reduction.
The uniqueness of this compound lies in its specific combination of butyl groups and a chlorine atom, which provides a balance of reactivity and stability, making it useful in various applications.
Properties
CAS No. |
106488-42-0 |
|---|---|
Molecular Formula |
C11H27ClSi2 |
Molecular Weight |
250.95 g/mol |
IUPAC Name |
dibutyl-chloro-trimethylsilylsilane |
InChI |
InChI=1S/C11H27ClSi2/c1-6-8-10-14(12,11-9-7-2)13(3,4)5/h6-11H2,1-5H3 |
InChI Key |
UCXOZHHLASDRKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)([Si](C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















